2-(3-Cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid 2-(3-Cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 937606-18-3
VCID: VC7274431
InChI: InChI=1S/C19H16F3N3O3/c1-28-12-4-2-3-11(7-12)14-8-13(19(20,21)22)16-17(10-5-6-10)24-25(9-15(26)27)18(16)23-14/h2-4,7-8,10H,5-6,9H2,1H3,(H,26,27)
SMILES: COC1=CC=CC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=NN3CC(=O)O)C4CC4
Molecular Formula: C19H16F3N3O3
Molecular Weight: 391.35

2-(3-Cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

CAS No.: 937606-18-3

Cat. No.: VC7274431

Molecular Formula: C19H16F3N3O3

Molecular Weight: 391.35

* For research use only. Not for human or veterinary use.

2-(3-Cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid - 937606-18-3

Specification

CAS No. 937606-18-3
Molecular Formula C19H16F3N3O3
Molecular Weight 391.35
IUPAC Name 2-[3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Standard InChI InChI=1S/C19H16F3N3O3/c1-28-12-4-2-3-11(7-12)14-8-13(19(20,21)22)16-17(10-5-6-10)24-25(9-15(26)27)18(16)23-14/h2-4,7-8,10H,5-6,9H2,1H3,(H,26,27)
Standard InChI Key MBNFQYIDAXHPFC-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=NN3CC(=O)O)C4CC4

Introduction

2-(3-Cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a complex organic compound notable for its unique structure and potential pharmacological properties. This compound belongs to the class of pyrazolo[3,4-b]pyridine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anticancer effects.

Synthesis

The synthesis of 2-(3-Cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multi-step synthetic routes that utilize readily available starting materials and reagents. The process generally includes:

  • Formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions.

  • Introduction of the cyclopropyl and trifluoromethyl groups via electrophilic substitution or coupling reactions.

  • Final acetic acid derivatization to yield the target compound.

Biological Activity

Research has indicated that compounds similar to 2-(3-Cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid exhibit significant biological activities:

  • Anti-inflammatory Effects: Pyrazolo[3,4-b]pyridine derivatives are known for their ability to inhibit various inflammatory pathways, making them candidates for treating conditions like arthritis.

  • Anticancer Potential: Preliminary studies suggest that this class of compounds may inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction.

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